molecular formula C9H8I2O2 B5214729 1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one

Cat. No.: B5214729
M. Wt: 401.97 g/mol
InChI Key: FUMORTZQNOJMKZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one is an organic compound characterized by the presence of hydroxy and diiodo substituents on a phenyl ring, attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one typically involves the iodination of a precursor compound, such as 2-hydroxyacetophenone, followed by further chemical modifications. The iodination process can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium iodate under acidic conditions. The reaction is usually performed at a controlled temperature to ensure the selective introduction of iodine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of 1-(2-oxo-3,5-diiodophenyl)propan-1-one.

    Reduction: Formation of 1-(2-hydroxy-3,5-diiodophenyl)propan-1-ol.

    Substitution: Formation of 1-(2-hydroxy-3,5-diazidophenyl)propan-1-one.

Scientific Research Applications

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of radiopharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of iodine atoms.

    1-(2-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Contains methoxy groups instead of iodine atoms.

    1-(2-Hydroxy-3,5-diazidophenyl)propan-1-one: Contains azido groups instead of iodine atoms.

Uniqueness

1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful in imaging applications. Additionally, the iodine atoms can participate in specific chemical reactions that are not possible with other substituents, providing unique opportunities for chemical synthesis and modification.

Properties

IUPAC Name

1-(2-hydroxy-3,5-diiodophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMORTZQNOJMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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